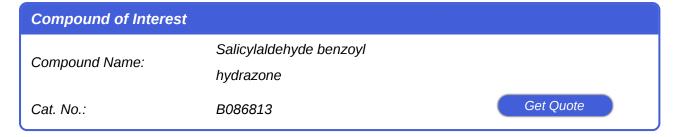


exploring the crystal structure of Salicylaldehyde benzoyl hydrazone

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An In-depth Technical Guide to the Crystal Structure of Salicylaldehyde Benzoyl Hydrazone

Introduction

Salicylaldehyde benzoyl hydrazone (SBH) is a Schiff base compound renowned for its significant biological activities and potent metal-chelating properties.[1] Its molecular framework allows it to act as a versatile ligand, forming stable complexes with various transition metal ions, which underpins its application in areas ranging from chemical sensing to medicinal chemistry.[1][2] Derivatives of SBH have demonstrated considerable potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4]

A thorough understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for rational drug design and the development of new materials.[5] X-ray crystallography provides the most definitive method for elucidating this structure, offering precise data on bond lengths, bond angles, and packing arrangements.[5] This guide provides a comprehensive overview of the synthesis, experimental protocols, and detailed crystal structure analysis of **Salicylaldehyde benzoyl hydrazone**.

Experimental Protocols Synthesis of Salicylaldehyde Benzoyl Hydrazone

The synthesis of **Salicylaldehyde benzoyl hydrazone** is typically achieved through a Schiff base condensation reaction between benzoic acid hydrazide and salicylaldehyde.[1][6]



Procedure:

- Benzoic acid hydrazide (10 mmol) is dissolved in 60 ml of 50% ethanol.
- A separate solution of salicylaldehyde (10 mmol) in 5 ml of ethanol, containing 0.1 g of acetic acid, is prepared.
- The salicylaldehyde solution is added to the hydrazide solution with continuous stirring. A
 milky precipitate typically appears within 5 minutes.
- The mixture is then heated on a steam bath for 30 minutes.
- An additional 12 ml of ethanol is added to the heated mixture until the precipitate completely dissolves.
- The clear solution is subsequently cooled to room temperature, allowing for the formation of the crystalline product.
- The resulting pale yellow, needle-like crystals are collected. The reported yield for this method is approximately 76%.[6]

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.[5]

Procedure:

- The crude product from the synthesis is purified by recrystallization from 80% ethanol.[6]
- Single crystals suitable for X-ray analysis are grown under isostatic conditions at a constant temperature of 298 K (25 °C).[6]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves collecting diffraction data from a single crystal and subsequently solving and refining the structural model.[7]



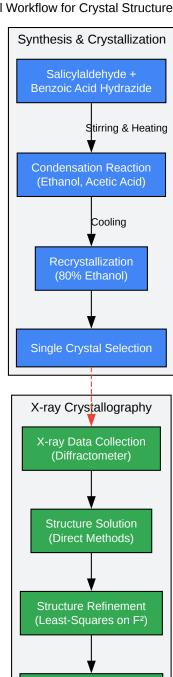




Workflow:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern of X-rays (typically Mo Kα radiation, λ = 0.71073 Å).[6][7] Data collection is performed at a controlled temperature, often 298 K.[6]
- Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods (e.g., with software like SHELXS).[7]
- Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods on F². This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[7]





Experimental Workflow for Crystal Structure Determination

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Final Crystal Structure (Atomic Coordinates)

Workflow from synthesis to final crystal structure.



Data Presentation

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Table 1: Crystal Data and Structure Refinement Details

for Salicvlaldehvde Benzovl Hvdrazone

Parameter Parameter	Value
Chemical Formula	C14H12N2O2
Formula Weight	240.26 g/mol
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	15.358 (4)
b (Å)	7.304 (3)
c (Å)	17.442 (4)
β (°)	101.00 (2)
Volume (ų)	1921
Temperature (K)	298 (1)
Radiation	Mo Kα (λ = 0.71073 Å)
Density (calculated)	1.30 Mg/m³
Density (measured)	1.31 Mg/m³
Reflections collected	3546
Unique reflections	3371
Final R index [I > $3\sigma(I)$]	0.083
Data sourced from Lyubchova et al. (1995).[6]	



Table 2: Selected Bond Lengths for Salicylaldehyde

Benzovl Hydrazone

Bond	Length (Å)
C(7)=O(1)	1.221 (7)
C(8)=N(2)	1.277 (7)
N(1)-C(7)	1.348 (8)
Data sourced from Lyubchova et al. (1995).[6]	

Structural Analysis Molecular Conformation

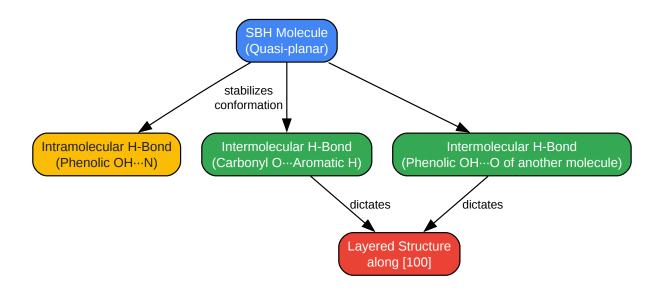
The crystal structure of **Salicylaldehyde benzoyl hydrazone** reveals a molecular skeleton that is nearly coplanar.[6] The central chain of atoms, C(9)-C(8)=N(2)-N(1)-C(7)=O(1), exhibits localized double bonds, confirming the imine-keto tautomeric form in the solid state.[6] The molecule adopts an E configuration with respect to the C(8)=N(2) double bond.[6]

A notable feature is the dihedral angle of 23.61° between the benzoyl ring and the central chain, which arises to alleviate steric hindrance between hydrogen atoms on the respective rings.[6] The phenolic ring, however, maintains coplanarity with the central hydrazone bridge.[6]

Intermolecular Interactions and Crystal Packing

The packing of SBH molecules in the crystal lattice is primarily dictated by a network of hydrogen bonds.[6] An intramolecular hydrogen bond exists between the phenolic hydroxyl group and the azomethine nitrogen atom [H(20)···N(2)].[6] Furthermore, intermolecular hydrogen bonds link the molecules into layers that extend along the direction.[6] These interactions involve the carbonyl oxygen atom O(1) and an aromatic proton H(14), as well as the phenolic OH group participating in an intermolecular bond [O(2)···H(21)].[6]





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Key interactions governing the SBH crystal structure.

Conclusion

The crystallographic characterization of **Salicylaldehyde benzoyl hydrazone** provides critical insights into its molecular geometry and solid-state organization. The structure is defined by a nearly planar conformation, an E configuration across the imine bond, and a distinct keto-amine tautomeric form. The crystal packing is stabilized by a combination of intra- and intermolecular hydrogen bonds, which assemble the molecules into well-defined layers. This detailed structural knowledge is invaluable for understanding its chemical properties and serves as a foundational blueprint for the design of novel derivatives with tailored biological and material science applications.

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